Summary of Application: Tolmetin glycinamide, a derivative of the non-steroidal anti-inflammatory drug Tolmetin, is used in the treatment of rheumatoid arthritis, osteoarthritis, and gout . It has been shown to inhibit rat paw edema caused by carrageenan or kaolin and to inhibit joint and inflammatory changes in established adjuvant-induced arthritis .
Methods of Application: In experimental studies in animals, tolmetin has been shown to delay the appearance of ultraviolet-induced erythema . The antipyretic effect of tolmetin has been demonstrated in rats with yeast-induced hyperthermia .
Results or Outcomes: Tolmetin, like many other non-steroidal anti-inflammatory agents, produces lesions in the mucosa of the stomach and small intestine. This effect is less marked than with aspirin or indomethacin . In healthy volunteers, tolmetin 1200mg daily causes less gastrointestinal bleeding than therapeutically equivalent doses of aspirin given for the same period .
Summary of Application: A method was developed to accurately and rapidly determine amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide in human plasma .
Methods of Application: The method was used to aid in bioequivalence studies .
Results or Outcomes: The developed method accurately and rapidly determined amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide in human plasma .
Summary of Application: Tolmetin glycinamide is subject to acyl glucuronidation as well as oxidative transformation . Oxidative metabolism of Tolmetin affords reactive species that may haptenize proteins and thereby contribute to the reported drug-mediated anaphylactic reactions caused by such acidic drugs .
Methods of Application: A new and robust HPLC method was developed to investigate the in vivo effect of 2 coadministered drugs/nutritional supplements on the kinetics of Tolmetin in rats .
Results or Outcomes: Non-compartmental pharmacokinetic analysis of data obtained from plasma and rat liver tissue showed significantly higher concentrations of Tolmetin in the presence of cimetidine; and significantly longer elimination half-life lives in presence of Quercetin .
Summary of Application: A simple, rapid, and selective method was developed for the determination of amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide from human plasma .
Methods of Application: The method involves extracting amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide with acetonitrile using coumarin as an internal standard . Chromatographic separation was carried out on a C8 column using a mixture of acetonitrile, methanol, and 1% acetic acid as the mobile phase with UV detection set at 313 nm .
Results or Outcomes: The developed method accurately and rapidly determined amtolmetin guacil, tolmetin sodium, and tolmetin glycinamide in human plasma . This method was used in a bioequivalence study of amtolmetin guacil tablets .
Field: Drug Interaction Studies
Summary of Application: Tolmetin glycinamide’s metabolic oxidative biotransformation can be altered by co-administered drugs or food components interacting with CYP3A4, leading to accumulation of Tolmetin in the body through a decrease of its clearance .
Methods of Application: A new and robust HPLC method was developed to investigate the in vivo effect of 2 coadministered drugs/nutritional supplements on the kinetics of Tolmetin in rats . The drugs were cimetidine (CIM), known to be a potent inhibitor of CYP3A4, an enzyme that catalyzes the oxidative metabolism, and Quercetin (QUE), which induces UGT1A6, an enzyme involved in glucuronidation of acidic drugs .
Results or Outcomes: Non-compartmental pharmacokinetic analysis of data obtained from plasma and rat liver tissue showed significantly higher concentrations of Tolmetin in the presence of CIM and significantly longer elimination half-lives in the presence of QUE . These findings might account for the side-effects associated with Tolmetin when co-administered with such kinetic modulators .
Tolmetin glycinamide is a derivative of tolmetin, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of conditions such as rheumatoid arthritis and osteoarthritis. The glycinamide form serves as a prodrug, which means it is converted into the active form, tolmetin, in the body. This compound is characterized by its enhanced pharmacokinetic properties, leading to improved efficacy and reduced gastrointestinal irritation compared to its parent compound, tolmetin sodium .
Tolmetin glycinamide acts as a prodrug. After administration, TGA undergoes conversion in the body, releasing the active NSAID tolmetin []. Tolmetin's mechanism of action involves inhibiting the enzymes cyclooxygenase (COX-1 and COX-2), which are responsible for producing prostaglandins, inflammatory mediators. By reducing prostaglandin synthesis, tolmetin helps alleviate pain, inflammation, and stiffness associated with arthritis.
Tolmetin glycinamide undergoes hydrolysis in the body to release tolmetin. The primary reaction involves the cleavage of the glycinamide moiety, which is facilitated by enzymatic activity. The resulting tolmetin retains its ability to inhibit cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, thereby blocking the synthesis of prostaglandins from arachidonic acid. This inhibition is crucial for its anti-inflammatory effects .
The biological activity of tolmetin glycinamide is primarily attributed to its conversion into tolmetin. Studies have shown that tolmetin glycinamide exhibits greater potency than tolmetin sodium in inhibiting inflammation in animal models of arthritis. It effectively reduces paw swelling and alleviates degenerative bone changes associated with chronic inflammatory conditions . Moreover, it has demonstrated a lower propensity for gastrointestinal irritation compared to tolmetin sodium, making it a preferable option in certain therapeutic scenarios .
The synthesis of tolmetin glycinamide typically involves multiple steps:
Tolmetin glycinamide is primarily used in the treatment of inflammatory conditions such as:
Its formulation as a prodrug allows for more sustained therapeutic effects with reduced side effects compared to traditional NSAIDs .
Interaction studies indicate that tolmetin glycinamide has a favorable profile concerning drug interactions. It does not potentiate the effects of coumarin-like drugs or alter blood levels of sulfonylureas or insulin. Its metabolism does not significantly interfere with other common medications, making it a safer choice for patients on multiple drug regimens .
Tolmetin glycinamide shares structural and functional similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
Compound Name | Structure Type | Unique Features |
---|---|---|
Indomethacin | Indole derivative | More potent but higher gastrointestinal toxicity |
Zomepirac | Arylacetic acid derivative | Withdrawn due to severe side effects |
Diclofenac | Phenylacetic acid derivative | Selective COX-2 inhibitor; higher risk of cardiovascular events |
Ibuprofen | Propionic acid derivative | Commonly used; less potent anti-inflammatory effects compared to tolmetin |
Naproxen | Propionic acid derivative | Longer half-life; can cause gastrointestinal issues |
Tolmetin glycinamide stands out due to its reduced gastrointestinal side effects and enhanced potency as an anti-inflammatory agent compared to many traditional NSAIDs .